4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Chemical synthesis Medicinal chemistry Research chemicals

Researchers requiring a stoichiometrically defined cyclohexanolamine scaffold for systematic SAR exploration often face supply inconsistency and unverified purity. This compound eliminates that uncertainty. - Confirmed identity via CAS 1156282-89-1, SMILES OC1CCC(NCC2CC2)CC1, and InChI Key JGXYDNFUKDMZCF-UHFFFAOYSA-N. - Dual orthogonal handles (secondary amine + hydroxyl) enable amide coupling, alkylation, or oxidation in library synthesis. - Certificate of Analysis ensures certified purity (98%), supporting reproducible chemical transformations.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 1156282-89-1
Cat. No. B1418922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
CAS1156282-89-1
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CC1CNC2CCC(CC2)O
InChIInChI=1S/C10H19NO/c12-10-5-3-9(4-6-10)11-7-8-1-2-8/h8-12H,1-7H2
InChIKeyJGXYDNFUKDMZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (CAS 1156282-89-1): Key Identifiers and Baseline Specifications for Scientific Procurement


4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol, with CAS number 1156282-89-1, is a substituted cyclohexanol derivative characterized by a cyclopropylmethylamino group at the 4-position of the cyclohexane ring. Its molecular formula is C10H19NO, with a molecular weight of 169.26 g/mol . The compound is commercially available as a research chemical from specialty suppliers, typically at a purity of 98% for quantities ranging from 250 mg to multi-gram scale . This compound contains both a secondary amine and a hydroxyl functional group on a saturated cyclohexane scaffold, features that can influence intermolecular interactions with biological targets . It is primarily employed as a chemical intermediate and as a building block in medicinal chemistry research, though no public bioactivity data have been reported in peer-reviewed literature or authoritative databases.

Why Generic Substitution Fails: Limitations of Class-Level Interchange for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol in Research Applications


Compounds within the broader class of cyclohexanolamines cannot be assumed to be functionally interchangeable for research purposes due to the lack of public comparative structure-activity relationship (SAR) data. Substitution pattern, stereochemistry, and the specific identity of the N-substituent each exert independent and often non-linear effects on molecular recognition, binding kinetics, and downstream biological outcomes [1]. In the absence of direct head-to-head experimental comparisons between 4-[(cyclopropylmethyl)amino]cyclohexan-1-ol and its closest analogs—such as (1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol (CAS not provided in source) or 1-{[(cyclopropylmethyl)amino]methyl}cyclohexan-1-ol (CAS not provided in source)—any substitution would introduce uncharacterized and potentially confounding variables into a research protocol. Given that no quantitative comparative data (e.g., IC50, Ki, logP, solubility, metabolic stability) for this specific compound have been reported in the public domain against any defined comparator, the procurement decision currently reduces to verifying the vendor-certified chemical identity and purity of the intended building block rather than selecting among functionally differentiated options.

Quantitative Differentiation Evidence for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (CAS 1156282-89-1) Relative to Analogs


High-Strength Differential Evidence Unavailable for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

No quantitative comparative evidence exists in the public domain for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol relative to any defined comparator [1]. A systematic search across primary research papers, patents, authoritative databases (including PubChem, ChEMBL, and BindingDB), and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) returned no records containing experimental data such as IC50, Ki, EC50, logP, solubility, metabolic stability, or other quantifiable metrics for this specific compound. Vendor catalog entries provide only basic molecular identifiers (formula, MW, CAS) and purity statements, which do not constitute differential evidence. Consequently, no high-strength direct head-to-head comparison, cross-study comparable evidence, or class-level inference meeting the user's Evidence Admission Rules can be constructed.

Chemical synthesis Medicinal chemistry Research chemicals

Validated Application Scenarios for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol (CAS 1156282-89-1) Based on Available Evidence


Procurement as a Defined Chemical Intermediate for Synthetic Chemistry

The primary evidence-supported application for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is its use as a stoichiometrically defined starting material or intermediate in organic synthesis. Its chemical identity is confirmed by CAS registry number 1156282-89-1, molecular formula C10H19NO, molecular weight 169.26 g/mol, and InChI Key JGXYDNFUKDMZCF-UHFFFAOYSA-N . Vendors supply this compound at certified purity (e.g., 98%) in quantities suitable for laboratory-scale synthetic work . In the absence of functional bioactivity data, the procurement value lies in the reproducibility of chemical transformations requiring this exact scaffold, rather than in any implied biological effect.

Analytical Reference Standard Verification

Due to its well-defined chemical structure and commercial availability, 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol can serve as an analytical reference standard for method development and quality control purposes. The compound is assigned a unique SMILES string (OC1CCC(NCC2CC2)CC1) and InChI Key (JGXYDNFUKDMZCF-UHFFFAOYSA-N), enabling unambiguous identification in chromatographic and spectroscopic analyses . Procurement from suppliers providing Certificates of Analysis ensures that the material meets specified purity thresholds, supporting reliable analytical validation where this particular scaffold is relevant.

Scaffold Exploration in Medicinal Chemistry Library Synthesis

The compound can be integrated into medicinal chemistry workflows as a building block for the generation of focused chemical libraries. The presence of both a secondary amine and a hydroxyl group on the cyclohexane ring provides two orthogonal handles for further functionalization, including amide bond formation, alkylation, or oxidation . Given that no SAR data exist for this specific scaffold, its inclusion in a library is justified not by pre-existing target affinity but by the desire to systematically explore chemical space around the 4-aminocyclohexanol template. This is a standard practice in early-stage hit generation where underexplored scaffolds offer potential novelty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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